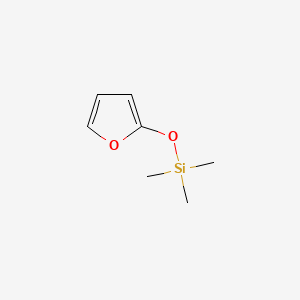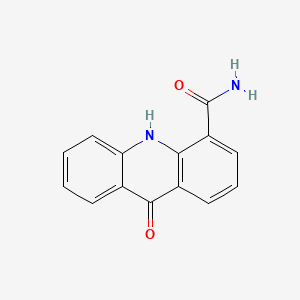
9(10H)-Acridone carboxamide
Übersicht
Beschreibung
Carboxamide derivatives are a class of compounds that are being extensively researched for their potential applications . They are known for their broad spectrum of antifungal activities .
Molecular Structure Analysis
Carboxamide derivatives often have complex molecular structures. For example, the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins .Chemical Reactions Analysis
Carboxamide derivatives can undergo a variety of chemical reactions. For instance, the presence of a carboxamide moiety in indole derivatives can inhibit the activity of certain enzymes and proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives can vary greatly depending on their exact structure. For example, some carboxamide derivatives are known to have high cytotoxic activity .Wissenschaftliche Forschungsanwendungen
Fluorescence Detection in HPLC
9(10H)-Acridone carboxamide is used in high performance liquid chromatography (HPLC) with fluorescence detection, particularly for determining acridone content in plant tissues. This method is highly sensitive and suitable for detecting acridone in diverse plant species (Sun et al., 2007).
Potential in Combined Targeted Chemo-Radionuclide Therapy
This compound has been evaluated for its potential in targeted radionuclide and chemotherapy for melanoma. Some acridone derivatives show promise in this area, especially due to their affinity for melanin, which can be leveraged for targeted therapy (Desbois et al., 2008).
Role in Antitumor DNA-Binding Agents
9(10H)-Acridone carboxamide derivatives have shown significant anticancer properties as DNA-binding agents. They have been synthesized and evaluated as potential antitumor drugs, demonstrating promising biological characteristics (Antonini, 2002).
Insights into Drug Action through Cellular Glycosylation
Studies have shown that acridone derivatives can induce changes in cellular glycosylation, providing insights into their mechanism of action as antitumor agents. This aspect is particularly studied in leukemia cells, indicating potential biomarkers for monitoring antitumor activity and toxicity (Wang et al., 2016).
Oxidative Stress-Mediated Apoptosis in Leukemia Cells
Research has indicated that certain acridone derivatives can induce oxidative stress-mediated apoptosis in leukemia cells. This finding is crucial for understanding the antitumor mechanism of these compounds (Wang et al., 2013).
Antimicrobial Properties
Some synthesized acridone derivatives have exhibited moderate antimicrobial activity against various bacteria, showcasing their potential in developing new antimicrobial agents (Kudryavtseva et al., 2017).
DNA Interaction Studies
Studies on acridine-DNA interactions have revealed that acridone derivatives interact with nucleic acids, influencing their biological activities, including mutagenicity and carcinogenicity. This interaction is vital for understanding their role in nucleic acid synthesis and potential therapeutic applications (Shukla et al., 2006).
Applications in Fluorescence and Spectroscopy
Acridone derivatives are utilized in fluorescence and spectroscopy, especially for their chemiluminescent properties in diagnostic assays. These properties are crucial for the development of new diagnostic tools and research methodologies (Tikhomirova et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-oxo-10H-acridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-14(18)10-6-3-5-9-12(10)16-11-7-2-1-4-8(11)13(9)17/h1-7H,(H2,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRRBLDAEWEWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191208 | |
| Record name | 9(10H)-Acridone carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9(10H)-Acridone carboxamide | |
CAS RN |
37760-72-8 | |
| Record name | 9(10H)-Acridone carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037760728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9(10H)-Acridone carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



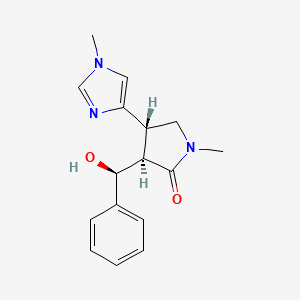
![(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate](/img/structure/B1210333.png)
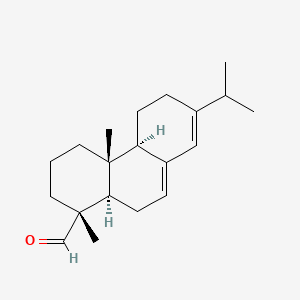
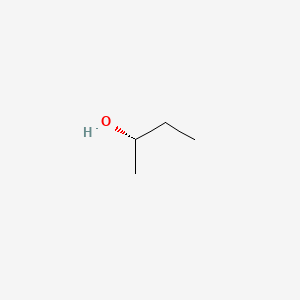
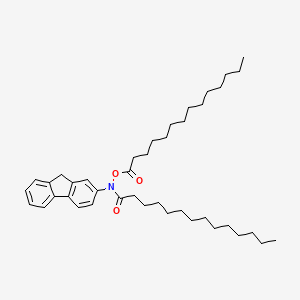
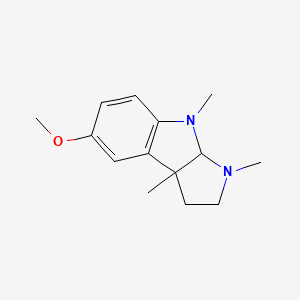
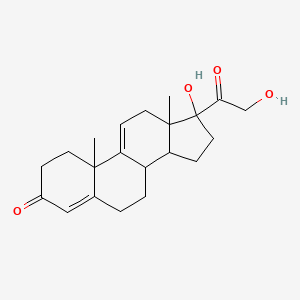
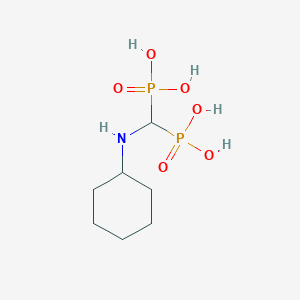
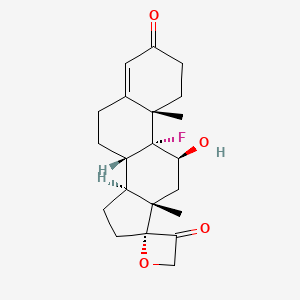
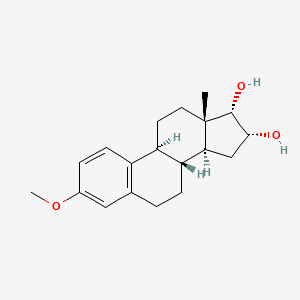
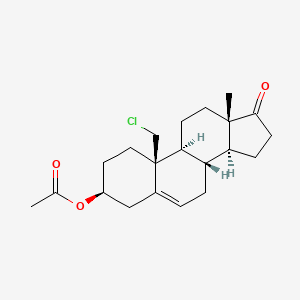
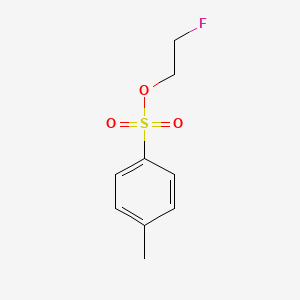
![(1R,5S,7R)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B1210355.png)
